3',4'-Dimethoxyacetophenone
Overview
Description
3’,4’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is a member of the class of acetophenones, characterized by the presence of methoxy groups at positions 3’ and 4’ on the benzene ring.
Mechanism of Action
Target of Action
3’,4’-Dimethoxyacetophenone, also known as 1-(3,4-Dimethoxyphenyl)ethanone, is a chemical compound with the molecular formula (CH3O)2C6H3COCH3
Mode of Action
It is known that the compound interacts with its targets through its chemical structure, which includes two methoxy groups and a ketone group .
Pharmacokinetics
Its solubility in hot water suggests that it may be absorbed in the gastrointestinal tract when ingested, and its distribution, metabolism, and excretion would depend on various factors including its chemical structure and the physiological condition of the individual.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’,4’-Dimethoxyacetophenone. For instance, its solubility in hot water suggests that temperature could affect its absorption and distribution. , indicating that environmental exposure could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
The compound is synthetic and has an assay of ≥98%
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxyacetophenone can be synthesized through several methods. One common method involves the reaction of 3’,4’-dihydroxyacetophenone with methyl iodide in the presence of anhydrous potassium carbonate in dry acetone. The mixture is heated at reflux for 45 minutes, cooled, filtered, and evaporated under reduced pressure. The residue is then purified by flash chromatography, yielding 3’,4’-dimethoxyacetophenone .
Industrial Production Methods: Industrial production of 3’,4’-dimethoxyacetophenone typically involves the reaction of dimethyl sulfate with acetoguaiacone in the presence of sodium hydroxide in ethanol. The reaction is first carried out at 50°C and then at reflux for one hour, resulting in a yield of approximately 78% .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: 3’,4’-Dimethoxybenzoic acid.
Reduction: 3’,4’-Dimethoxyphenylethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
3’,4’-Dimethoxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a catalytic agent and a petrochemical additive.
Biology: It is used in the synthesis of various biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
3’,4’-Dimethylacetophenone: Similar in structure but with methyl groups instead of methoxy groups.
2’,4’-Dimethoxyacetophenone: Similar but with methoxy groups at different positions.
4’-Methoxyacetophenone: Contains only one methoxy group at the 4’ position.
Uniqueness: 3’,4’-Dimethoxyacetophenone is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and applications. The presence of two methoxy groups at the 3’ and 4’ positions makes it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLUWLMQNGTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061549 | |
Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-62-0 | |
Record name | 3,4-Dimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxyphenyl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoveratrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18708 | |
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Record name | Acetoveratrone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16944 | |
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Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.153 | |
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Record name | 3,4-DIMETHOXYPHENYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV6436S8A | |
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Record name | 1-(3,4-Dimethoxyphenyl)ethanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301758 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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